S1P1 agonists are a class of chemical compounds that bind to and activate the sphingosine-1-phosphate receptor 1 (S1P1). This receptor belongs to a family of G protein-coupled receptors and plays a crucial role in lymphocyte trafficking. [, , ] Activation of S1P1 by agonists leads to receptor internalization, preventing lymphocytes from responding to sphingosine-1-phosphate (S1P), a signaling lipid that mediates lymphocyte egress from lymphoid organs. [, , ] This results in the sequestration of lymphocytes within these organs, effectively reducing their circulation in the blood. [, , , ]
Future Directions
Subtype Selectivity: Developing highly selective S1P1 agonists with minimal off-target effects on other S1P receptor subtypes to improve the safety profile. [, , ]
Biased Agonism: Exploring biased S1P1 agonists that preferentially activate specific downstream signaling pathways to achieve greater therapeutic benefit with fewer side effects. [, , ]
Related Compounds
3. Oxy-Fingolimod* Compound Description: Oxy-fingolimod is a derivative of fingolimod. It serves as a structural basis for developing novel S1P1 modulators. []* Relevance: The development of "S1P1 Agonist III" might have involved exploring structural modifications similar to those used to derive oxy-fingolimod from fingolimod. This suggests potential structural similarities between "S1P1 Agonist III" and oxy-fingolimod. []
4. ST-2191* Compound Description: ST-2191 is an anellated bismorpholino derivative of oxy-fingolimod, displaying selective S1P1 agonist and functional antagonist properties. It effectively reduces lymphocyte numbers in mice without requiring phosphorylation by sphingosine kinase 2. []* Relevance: The structural connection between ST-2191, oxy-fingolimod, and fingolimod suggests that "S1P1 Agonist III" might share a similar structural framework or incorporate modifications related to these compounds. []
5. SEW2871* Compound Description: SEW2871 is a selective S1P1 agonist. It has been shown to inhibit human Th17 cell generation and function, suggesting its potential in treating autoimmune diseases by modulating the immune response. [, , ]* Relevance: SEW2871's high selectivity for the S1P1 receptor makes it a relevant compound for comparison with "S1P1 Agonist III". [, , ]
6. (R)-3-amino-(3-hexylphenylamino)-4-oxobutylphosphonic acid (W146)* Compound Description: W146 is a specific S1P1 antagonist. Research demonstrates its ability to reverse the lymphopenia induced by CYM-5442, a non-headgroup-dependent S1P1 agonist. []* Relevance: While W146 acts as an antagonist, its specific interaction with the S1P1 receptor makes it valuable in studying the structure-activity relationship of S1P1 agonists, including "S1P1 Agonist III". []
7. 2-amino-2-(4-octylphenethyl)propane-1,3-diol (FTY720-P)* Compound Description: FTY720-P is the active phosphorylated form of fingolimod (FTY720). It acts as an agonist at S1P receptors, leading to receptor internalization and subsequent downregulation of S1P1 signaling. [, ]* Relevance: FTY720-P represents the active form of fingolimod, and its comparison with "S1P1 Agonist III" can shed light on the structural features necessary for S1P1 receptor activation and subsequent downstream effects. [, ]
8. 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)* Compound Description: SEW2871 is a selective S1P1 agonist known for its role in stimulating astrocyte migration and its potential implications in multiple sclerosis treatment. [, ]* Relevance: The structural features of SEW2871 that contribute to its S1P1 selectivity are relevant for comparison with "S1P1 Agonist III," especially if the latter is also designed to be a selective agonist. [, ]
9. CYM-5442* Compound Description: CYM-5442 is a highly selective S1P1 agonist that exhibits a distinct binding mode compared to S1P. Unlike S1P, CYM-5442 does not require interactions with specific arginine and glutamate residues in the S1P1 binding site. []* Relevance: The unique binding mode of CYM-5442 highlights the possibility of different mechanisms for activating S1P1. This knowledge is useful in understanding the structure-activity relationships of other S1P1 agonists, including "S1P1 Agonist III". []
10. CS-0777* Compound Description: CS-0777 is an orally active S1P1 receptor agonist prodrug that, upon phosphorylation in vivo, selectively modulates the S1P1 receptor. It exhibits a significantly higher binding affinity for S1P1 compared to S1P3, indicating its potential as a therapeutic agent for autoimmune diseases. []* Relevance: CS-0777's selectivity for the S1P1 receptor and its status as a prodrug provide valuable points of comparison with "S1P1 Agonist III." []
11. GSK1842799* Compound Description: GSK1842799 is a potent and selective S1P1 agonist prodrug that exhibits favorable pharmacokinetic properties and efficacy in preclinical models of multiple sclerosis. [, ]* Relevance: The structural motifs present in GSK1842799 that contribute to its potency and selectivity for the S1P1 receptor can provide insights into the potential structural features of "S1P1 Agonist III," particularly if it shares similar pharmacological characteristics. [, ]
12. BMS-960* Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. []* Relevance: The presence of an isoxazole ring in BMS-960 and its classification as an S1P1 agonist suggest a possible structural similarity to "S1P1 Agonist III". []
13. BMS-520* Compound Description: BMS-520 is a potent and selective isoxazole-containing S1P1 receptor agonist, suggesting potential for treating autoimmune diseases. []* Relevance: The isoxazole ring in BMS-520, shared with BMS-960, indicates a potential structural motif that could be present in "S1P1 Agonist III," especially if the latter also exhibits high potency and selectivity for the S1P1 receptor. []
14. SYL-927* Compound Description: SYL-927 is a novel and selective S1P1 agonist. It is a prodrug requiring phosphorylation to its active form, which then regulates lymphocyte recirculation, potentially serving as a therapeutic strategy for autoimmune diseases. [, ]* Relevance: The identification of SYL-927's metabolic pathway and its characterization as a selective S1P1 agonist provide a framework for understanding the potential metabolism and activity profile of "S1P1 Agonist III." [, ]
15. AKP-11* Compound Description: AKP-11 is a novel S1P1 agonist that exhibits a favorable safety profile compared to FTY720, making it a promising candidate for treating autoimmune diseases like multiple sclerosis. []* Relevance: The improved safety profile of AKP-11 compared to FTY720 highlights the ongoing efforts to develop safer and more selective S1P1 agonists, similar to the potential development goals of "S1P1 Agonist III." []
16. Ozanimod (RPC1063)* Compound Description: Ozanimod (RPC1063) is a potent agonist of both S1P1 and S1P5 receptors. It possesses immunomodulatory activity and is under investigation for its therapeutic potential in treating autoimmune diseases. []* Relevance: The dual agonism of ozanimod at both S1P1 and S1P5 receptors suggests the potential for developing compounds with activity at multiple S1P receptor subtypes. []
17. Ceralifimod (ONO-4641)* Compound Description: Ceralifimod (ONO-4641) is a selective agonist of S1P1 and S1P5 receptors, designed for the treatment of autoimmune diseases. It shows high selectivity for S1P1 over S1P3 and potent efficacy in reducing peripheral lymphocyte counts in mice. []* Relevance: Ceralifimod's selectivity profile and its potential use in treating autoimmune diseases highlight the importance of discovering and characterizing new S1P1 agonists with enhanced pharmacological properties, similar to "S1P1 Agonist III." []
18. Compound 12 and 24* Compound Description: These compounds represent optimized bicyclic ligand-biased agonists of S1P1, developed to improve upon the pharmacokinetic properties and safety profiles of earlier S1P1 agonists. []* Relevance: The development strategy employed for compounds 12 and 24, focusing on enhancing pharmacokinetic and safety profiles while maintaining efficacy, might align with the goals of developing "S1P1 Agonist III," suggesting potential structural similarities or shared design principles. []
Overview
Sphingosine-1-phosphate-1 receptor agonist III is a compound that interacts with the sphingosine-1-phosphate-1 receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of immune responses and vascular integrity. This class of compounds is primarily studied for its therapeutic potential in treating autoimmune diseases such as multiple sclerosis by modulating lymphocyte trafficking and promoting receptor internalization, which leads to decreased lymphocyte circulation in the blood.
Source and Classification
Sphingosine-1-phosphate-1 receptor agonist III belongs to a broader class of sphingosine-1-phosphate receptor modulators. These compounds are classified based on their ability to selectively activate the sphingosine-1-phosphate receptors, particularly the S1P1 subtype. The development of these agonists has been driven by their potential applications in immunology and oncology, targeting pathways that regulate cell migration and immune cell function.
Synthesis Analysis
Methods and Technical Details
The synthesis of sphingosine-1-phosphate-1 receptor agonist III involves several key methodologies:
Starting Materials: The synthesis often begins with readily available precursors such as serinol or other amines.
Reactions: Key reactions include coupling reactions, where amines are reacted with activated carboxylic acids or their derivatives to form amides. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide is common in these reactions to facilitate amide bond formation.
Purification: The synthesized compounds are purified using techniques such as high-performance liquid chromatography and recrystallization methods to ensure high purity levels necessary for biological testing.
Recent studies have optimized these synthesis routes to improve yield and scalability, allowing for the production of larger quantities needed for clinical trials.
Molecular Structure Analysis
Structure and Data
The molecular structure of sphingosine-1-phosphate-1 receptor agonist III typically features a complex arrangement that includes:
A central sphingosine backbone: This structure is crucial for binding to the S1P receptors.
Functional groups: Various functional groups are introduced to enhance receptor selectivity and potency. The specific arrangement can vary based on the synthetic route employed.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Reactions and Technical Details
The chemical reactions involved in synthesizing sphingosine-1-phosphate-1 receptor agonist III can be summarized as follows:
Amide Formation: The reaction between an amine and an acid derivative leads to the formation of an amide bond, which is a critical step in constructing the agonist.
Cyclization Reactions: Some synthetic routes may involve cyclization steps to form ring structures that enhance receptor binding affinity.
Deprotection Steps: If protecting groups were used during synthesis, deprotection reactions are performed to yield the final active compound.
These reactions are monitored using thin-layer chromatography and analyzed through ultraviolet light detection at specific wavelengths.
Mechanism of Action
Process and Data
Sphingosine-1-phosphate-1 receptor agonist III exerts its effects by binding to the S1P1 receptor on lymphocytes. This interaction leads to:
Receptor Internalization: Upon activation, the S1P1 receptor undergoes internalization, reducing its availability on the cell surface.
Decreased Lymphocyte Circulation: This internalization process decreases lymphocyte egress from lymphoid tissues into circulation, effectively lowering peripheral lymphocyte counts.
Studies have shown that this mechanism is crucial for managing autoimmune conditions by preventing autoreactive lymphocytes from entering systemic circulation.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of sphingosine-1-phosphate-1 receptor agonist III include:
Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
Stability: Stability can vary based on environmental conditions such as temperature and pH.
Chemical properties include:
Melting Point: Determined through differential scanning calorimetry or similar techniques.
Spectroscopic Data: Characterized using nuclear magnetic resonance spectroscopy for structural elucidation.
Quantitative data regarding these properties can be critical for formulation development in pharmaceutical applications.
Applications
Scientific Uses
Sphingosine-1-phosphate-1 receptor agonist III has significant applications in scientific research, particularly in:
Autoimmune Disease Treatment: Its primary application lies in treating conditions like multiple sclerosis by modulating immune responses.
Vascular Biology Studies: Understanding the role of sphingosine-1-phosphate signaling in vascular integrity and angiogenesis.
Cancer Research: Investigating potential therapeutic roles in cancer by targeting immune cell trafficking.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
t-Boc-N-amido-PEG2-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-amido-PEG2-NHS ester is a Boc PEG Linker. The Boc group can be deprotected in mildly acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG2-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG3-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-Amido-PEG2-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-amido-PEG3-acid t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.